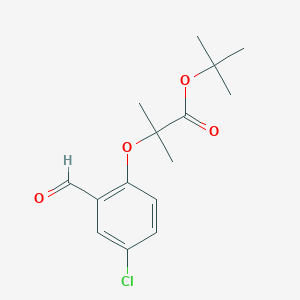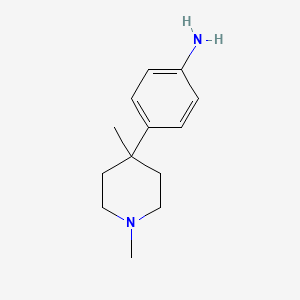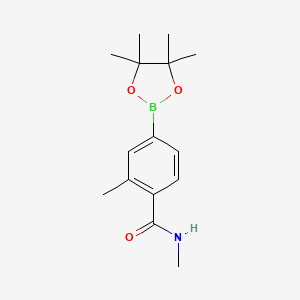
N-シクロブチル-3-エチルアニリン
概要
説明
N-cyclobutyl-3-ethylaniline is an organic compound with the molecular formula C12H17N It is a tertiary amine, characterized by the presence of a cyclobutyl group and an ethyl group attached to the nitrogen atom
科学的研究の応用
N-cyclobutyl-3-ethylaniline has diverse applications in scientific research:
Biology: The compound’s unique structure allows for the study of its interactions with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
準備方法
Synthetic Routes and Reaction Conditions
N-cyclobutyl-3-ethylaniline can be synthesized through a multi-step process involving the reduction of nitro aromatic compounds and subsequent N-alkylation. One common method involves the reduction of nitrobenzene to aniline, followed by N-alkylation with cyclobutyl and ethyl groups. The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of N-cyclobutyl-3-ethylaniline often employs continuous flow reactors to ensure consistent quality and yield. The process involves the aqueous-phase reforming of alcohols for hydrogen production, followed by the reduction of nitro aromatic compounds and N-alkylation in a single reactor . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
N-cyclobutyl-3-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
作用機序
The mechanism of action of N-cyclobutyl-3-ethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved often include the formation of intermediate complexes and subsequent chemical transformations .
類似化合物との比較
Similar Compounds
N-ethylaniline: Similar in structure but lacks the cyclobutyl group.
N-cyclobutylaniline: Similar but does not have the ethyl group.
N,N-diethylaniline: Contains two ethyl groups instead of one cyclobutyl and one ethyl group.
Uniqueness
N-cyclobutyl-3-ethylaniline is unique due to the presence of both a cyclobutyl and an ethyl group attached to the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
N-cyclobutyl-3-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-5-3-8-12(9-10)13-11-6-4-7-11/h3,5,8-9,11,13H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSLFIFFCLKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)





